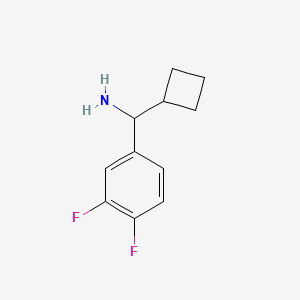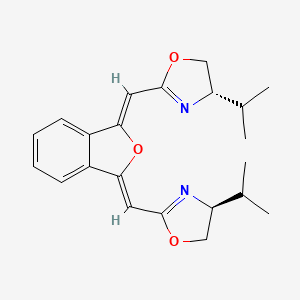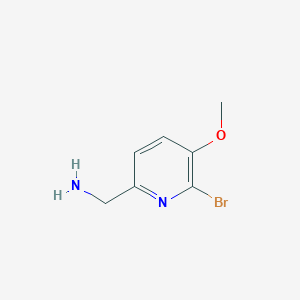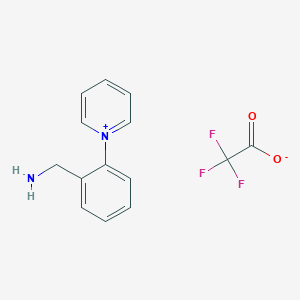
Cyclobutyl(3,4-difluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(3,4-difluorophenyl)methanamine is an organic compound with the molecular formula C11H13F2N It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further substituted with 3,4-difluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3,4-difluorophenyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a variety of methods, including cyclization reactions.
Introduction of the 3,4-Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 3 and 4 positions. This can be achieved using fluorinating agents under controlled conditions.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the cyclobutyl-3,4-difluorophenyl intermediate. This can be done through amination reactions using suitable amine sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(3,4-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(3,4-difluorophenyl)methanone, while reduction may produce cyclobutyl(3,4-difluorophenyl)methanol.
Scientific Research Applications
Cyclobutyl(3,4-difluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl(3,4-difluorophenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological effects.
Comparison with Similar Compounds
Cyclobutyl(3,4-difluorophenyl)methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclobutyl(3,4-difluorophenyl)methanol, Cyclobutyl(3,4-difluorophenyl)methanone.
Uniqueness: The presence of the methanamine group and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
cyclobutyl-(3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2 |
InChI Key |
PCCLNNPQUIAZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)





